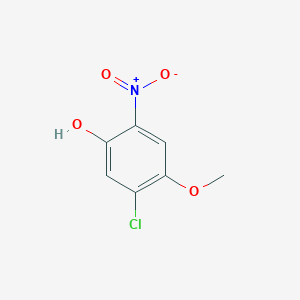

5-Chloro-4-methoxy-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H6ClNO4 . It has a molecular weight of 203.58 .

Synthesis Analysis

The synthesis of 5-Chloro-4-methoxy-2-nitrophenol involves a reaction with sodium hydroxide in water at 90℃ for 20 hours . The reaction mixture is then poured into ice-water, acidified to pH 2 with 1.0 N HCl, and extracted with EtOAc .Scientific Research Applications

Synthesis and Material Applications

- Synthesis and Corrosion Inhibition : Novel Schiff bases, including compounds with similar structural features to 5-Chloro-4-methoxy-2-nitrophenol, were synthesized and characterized. These compounds demonstrated significant corrosion inhibition efficiency for mild steel in acidic medium, highlighting their potential application in corrosion protection technologies (Pandey et al., 2017).

Environmental and Biological Degradation

- Anaerobic Degradation of Phenolic Compounds : A study on the anaerobic degradation of various chloro- and nitro-phenolic compounds in simulated wastewater suggests that certain structural analogs of 5-Chloro-4-methoxy-2-nitrophenol can be biodegraded under specific conditions, indicating the relevance of these compounds in environmental pollution remediation (Sreekanth et al., 2009).

Anticancer Research

- Anticancer Activity : Gallium(III) complexes with asymmetric tridentate ligands, including those with nitro substituents on phenolate rings, demonstrated growth inhibition and apoptosis induction in cisplatin-resistant human neuroblastoma cells. This suggests the potential of structurally similar compounds in developing new anticancer therapies (Shakya et al., 2006).

Advanced Oxidation Processes

- Electro-Fenton-like Oxidation : The degradation of 4-nitrophenol by a novel electrochemical process using immobilized Fe(III) as a heterogeneous catalyst shows the importance of nitrophenolic compounds in studies on water purification and the treatment of industrial effluents (Chu et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell, disrupting normal cellular functions .

Mode of Action

It is known that nitrophenols can undergo nucleophilic aromatic substitution reactions . This involves the replacement of a substituent in an aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .

Biochemical Pathways

It is known that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of nitrophenols into benzenetriol, which is further metabolized into simpler compounds .

Pharmacokinetics

Nitrophenols are generally moderately soluble in water, which could influence their absorption and distribution within the body .

Result of Action

Nitrophenols are known to be toxic and can cause cellular damage by disrupting normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-2-nitrophenol. For instance, nitrophenols are known to be more stable and less reactive in neutral or acidic conditions compared to alkaline conditions . Furthermore, nitrophenols can form photoproducts upon irradiation , which could potentially alter their activity and stability.

properties

IUPAC Name |

5-chloro-4-methoxy-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWLSLLQZLCHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxy-2-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)